9,10-Dihydro-9,10-[1,2]benzenoanthracene-9,10-dicarboxylic acid
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Overview
Description
9,10-Dihydro-9,10-[1,2]benzenoanthracene-9,10-dicarboxylic acid is a complex organic compound known for its unique structural properties. It is a derivative of triptycene, a hydrocarbon with a distinctive paddlewheel or propeller-shaped molecule composed of three benzene rings joined by two sp³ carbon atoms in a D₃h-symmetric structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-9,10-dicarboxylic acid typically involves the reaction of 9,10-dihydro-9,10-[1,2]benzenoanthracene with suitable carboxylating agents. One common method involves the use of brominating agents to introduce carboxyl groups at the 9 and 10 positions of the triptycene molecule . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically carried out under reflux conditions to ensure complete carboxylation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts to enhance the reaction efficiency and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydro-9,10-[1,2]benzenoanthracene-9,10-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
9,10-Dihydro-9,10-[1,2]benzenoanthracene-9,10-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-9,10-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biological processes. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Anthracene: Another polycyclic aromatic hydrocarbon with similar structural features but different chemical properties.
9,10-Dihydroanthracene: A related compound with similar reactivity but lacking the carboxyl groups.
Uniqueness
This makes it distinct from other similar compounds and valuable in various research and industrial applications .
Properties
IUPAC Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-1,8-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-19(24)21-13-7-1-2-8-14(13)22(20(25)26,17-11-5-3-9-15(17)21)18-12-6-4-10-16(18)21/h1-12H,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFUYENSMJWHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4C2(C5=CC=CC=C53)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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